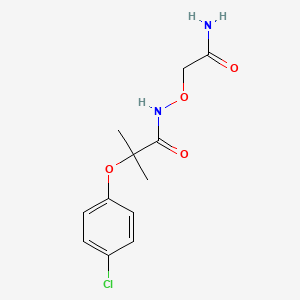![molecular formula C12H21NO5S B6642100 3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B6642100.png)
3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid, also known as MSPP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MSPP belongs to the class of piperidine derivatives and has been found to possess various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid is not fully understood, but it is believed to act through multiple pathways. 3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators. 3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid has also been found to modulate the activity of various neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid has been found to possess various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid is that it is relatively easy to synthesize and purify. This makes it a useful compound for studying the mechanism of action and potential therapeutic applications. However, one of the limitations of 3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid is that it has not yet been extensively studied in human clinical trials. Therefore, its safety and efficacy in humans are not fully understood.
Direcciones Futuras
There are several future directions for 3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid research. One potential area of research is to investigate its potential as a therapeutic agent in other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Another area of research is to investigate its potential as a pain reliever and anti-inflammatory agent in humans. Additionally, further studies are needed to investigate the safety and efficacy of 3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid in humans.
Métodos De Síntesis
3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-methylsulfonylpropanoic acid with piperidine under controlled conditions to yield the desired product. The purity and yield of 3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid can be improved by using suitable purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to possess anti-inflammatory, analgesic, and neuroprotective properties. 3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid has also been studied for its potential in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
3-[1-(2-methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5S/c1-9(19(2,17)18)12(16)13-7-3-4-10(8-13)5-6-11(14)15/h9-10H,3-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSWNENFABXWQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)CCC(=O)O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642037.png)
![2-[[2-(2-Fluorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642041.png)

![2-[[2-(4-Bromophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642059.png)



![1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole](/img/structure/B6642098.png)
![3-[1-(2-Methoxypropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B6642099.png)
![3-[1-(Pyridazine-4-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B6642107.png)
![2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide](/img/structure/B6642111.png)
![N-ethyl-1-methylpyrazolo[3,4-b]pyridin-4-amine](/img/structure/B6642119.png)